molecular formula C19H19N3O3S B11316221 N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11316221
M. Wt: 369.4 g/mol
InChI Key: AGJBTLJVEGBHNW-UHFFFAOYSA-N
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Description

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized by the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The ethoxyphenyl and methylphenoxy groups are introduced through nucleophilic substitution reactions. These reactions usually require the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Amidation: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with an appropriate acylating agent under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the thiadiazole ring or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Halogenated aromatic derivatives.

Scientific Research Applications

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.

    Biological Studies: It has been used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: The compound’s unique structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide
  • N-[3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide
  • N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide

Uniqueness

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide is unique due to the presence of the ethoxy group, which can influence its electronic properties and biological activity. This modification can enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C19H19N3O3S/c1-3-24-15-10-8-14(9-11-15)18-21-19(26-22-18)20-17(23)12-25-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,20,21,22,23)

InChI Key

AGJBTLJVEGBHNW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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